2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine
Description
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine (CAS 72600-65-8) is a pyridine derivative featuring a piperazine ring attached to the pyridine core at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₆H₄N₂F₄ (molecular weight: 180.10 g/mol), with a purity of ≥98% . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety provides conformational flexibility, making it a promising scaffold for drug discovery, particularly in targeting enzymes like CYP51 in parasitic infections .
Properties
Molecular Formula |
C10H13F3N4 |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
2-piperazin-1-yl-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)7-5-8(14)9(16-6-7)17-3-1-15-2-4-17/h5-6,15H,1-4,14H2 |
InChI Key |
CBFYYXLCUVJQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Direct Displacement of Halogen
A prevalent method involves reacting 2-chloro-5-(trifluoromethyl)pyridin-3-amine with piperazine under SNAr conditions:
- Charge a microwave vial with 2-chloro-5-(trifluoromethyl)pyridin-3-amine (1.0 eq), piperazine (2.5 eq), and DMSO (0.1 M).
- Add Na₂CO₃ (3.0 eq) as base to scavenge HCl.
- Heat at 90°C for 12–16 hours with stirring.
- Purify via flash chromatography (SiO₂, EtOAc/hexanes gradient) to yield the product as a white solid (68–72% yield).
Key Parameters :
Catalytic SNAr with Phase-Transfer Agents
For electron-deficient pyridines, phase-transfer catalysts improve reactivity:
- Piperazine (1.2 eq), 2-fluoro-5-(trifluoromethyl)pyridin-3-amine (1.0 eq), TBAB (0.1 eq), K₂CO₃ (2.0 eq), and toluene/H₂O (3:1) stirred at 60°C for 8 hours.
- Yield : 84% after extraction and crystallization from EtOAc/hexanes.
Transition Metal-Catalyzed Amination
Buchwald-Hartwig Coupling
Palladium-catalyzed amination enables coupling of aryl halides with piperazine under milder conditions:
Optimized Conditions (based on):
| Component | Quantity |
|---|---|
| 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | 1.0 eq |
| Piperazine | 1.5 eq |
| Pd₂(dba)₃ | 2 mol% |
| Xantphos | 4 mol% |
| Cs₂CO₃ | 2.5 eq |
| Toluene | 0.2 M |
| Temperature | 100°C, 24 h |
Outcome : 78% isolated yield with >99% purity by HPLC.
Ullmann-Type Coupling
Copper-mediated reactions offer cost-effective alternatives:
- CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 eq), and DMF at 120°C for 36 hours.
- Yield : 62% after silica gel chromatography.
Protecting Group Strategies
Boc Protection of the Pyridinamine
To prevent piperazine over-alkylation:
- Protect 2-chloro-5-(trifluoromethyl)pyridin-3-amine with Boc₂O in THF/Et₃N (86% yield).
- Perform SNAr with piperazine as in Section 2.1.
- Deprotect with TFA/DCM (1:1) to recover the free amine (93% yield).
Purification and Analytical Characterization
Chromatographic Methods
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (d, J = 5.4 Hz, 1H, H-6), 7.15 (s, 1H, NH₂), 6.98 (d, J = 5.4 Hz, 1H, H-4), 3.45–3.38 (m, 8H, piperazine), 2.32 (s, 3H, CF₃).
HRMS (ESI) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| SNAr (thermal) | 68–72 | 95–97 | Low | Excellent |
| Buchwald-Hartwig | 78 | >99 | High | Moderate |
| Ullmann Coupling | 62 | 92 | Moderate | Limited |
Key Findings :
- SNAr provides the best balance of cost and scalability for industrial applications.
- Transition metal catalysis achieves higher purity but requires rigorous palladium removal for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyridine-Based CYP51 Inhibitors
Compound UDO :
- Structure: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
- Key Differences: Contains a chlorophenyl group and an ethanone linker between the piperazine and pyridine. Exhibits anti-Trypanosoma cruzi activity comparable to posaconazole, a clinical antifungal agent .
Compound UDD :
- Structure: N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
- Key Differences: Features two trifluoromethyl groups (on both the phenyl and pyridine rings). Demonstrates improved binding affinity to non-azolic CYP51 due to enhanced hydrophobic interactions .
Piperazine-Containing Heterocycles
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (Compound 235) :
- Structure: Methyl group on the piperazine nitrogen.
- Key Differences :
2-(Piperazin-1-yl)isonicotinonitrile (CAS 305381-05-9):
Metabolic Stability and Lipophilicity
- The trifluoromethyl group in this compound increases metabolic stability by resisting oxidative degradation, a feature shared with UDD but absent in UDO .
- Compared to methylpiperazine derivatives (e.g., Compound 235), the unsubstituted piperazine in the target compound may enhance off-target interactions with serotonin receptors, necessitating selectivity studies .
Biological Activity
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's chemical properties, biological activities, and relevant research findings, providing a comprehensive overview for researchers and professionals in the field.
The molecular formula of this compound is with a molecular weight of 231.22 g/mol. The compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12F3N3 |
| Molecular Weight | 231.22 g/mol |
| CAS Number | 132834-58-3 |
| PubChem ID | 667618 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group may enhance the compound's interaction with microbial targets.
Antichlamydial Activity
Studies have demonstrated that analogs of this compound possess selective activity against Chlamydia species. For example, modifications in the piperazine ring have been linked to enhanced antichlamydial activity, suggesting that structural variations can significantly impact efficacy.
Case Studies
- Chlamydia Inhibition : A study evaluated various derivatives of piperazine, revealing that specific substitutions increased activity against Chlamydia trachomatis. Compounds with electron-withdrawing groups displayed superior inhibition compared to their unsubstituted counterparts .
- Antimicrobial Resistance : Another research highlighted the role of trifluoromethyl-substituted compounds in combating antimicrobial resistance. The findings suggest that these compounds could serve as templates for developing new antibiotics effective against resistant strains .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific microbial enzymes or receptors, potentially disrupting vital cellular processes.
Q & A
Basic: What are the established synthetic routes for 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine, and what key reaction conditions influence yield?
The compound is typically synthesized via coupling reactions between a pyridine precursor and a piperazine derivative. A common method involves using coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF, with triethylamine as a base. For example, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine reacts with carboxylic acid derivatives under these conditions to form the target compound . Key factors affecting yield include reagent stoichiometry, reaction temperature (often room temperature to 60°C), and exclusion of moisture. Catalysts like CuI have also been explored for analogous reactions, though yields may vary (e.g., 13% in some cases) .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine integration. For example, aromatic protons in the pyridine ring and trifluoromethyl groups show distinct splitting patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-F (1100–1000 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can researchers optimize coupling reactions to improve the efficiency of introducing the piperazine moiety?
Optimization strategies include:
- Catalyst Screening : Transition metals like Pd or Rh may enhance coupling efficiency for challenging substrates .
- Solvent Selection : Anhydrous DMF or DCM minimizes side reactions.
- Temperature Control : Gradual heating (e.g., 40–60°C) improves reaction kinetics without degrading sensitive groups .
- Purification Techniques : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane isolates the product from byproducts .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?
- Docking Studies Re-evaluation : Adjust force fields or solvation models to better mimic experimental conditions (e.g., pH, ionic strength) .
- Experimental Validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) to confirm computational hits .
- Metabolite Screening : Check for off-target interactions or metabolic instability using LC-MS/MS .
Basic: What analytical methods are recommended for assessing the purity and stability of this compound under various storage conditions?
- HPLC/UPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%) and detect degradation products .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor changes via HPLC. Lyophilization improves stability for long-term storage .
Advanced: How can researchers design experiments to elucidate the compound's mechanism of action in target receptor interactions?
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to measure affinity for receptors like GPCRs or kinases .
- Mutagenesis Studies : Modify receptor binding sites (e.g., alanine scanning) to identify critical residues for interaction .
- Cryo-EM/X-ray Crystallography : Resolve compound-receptor complexes at atomic resolution .
Basic: What are the common byproducts formed during the synthesis, and how can they be identified and minimized?
- Byproducts : Unreacted starting materials (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) or over-alkylated piperazine derivatives .
- Identification : TLC or LC-MS tracks reaction progress.
- Minimization : Use excess piperazine (1.2–1.5 equivalents) and controlled reaction times .
Advanced: What computational modeling approaches are suitable for predicting the compound's reactivity in novel synthetic pathways?
- DFT Calculations : Predict reaction intermediates and transition states for proposed mechanisms .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvents, catalysts) .
Basic: How should researchers approach the initial biological screening to identify potential therapeutic applications?
- In Vitro Panels : Screen against cancer cell lines (e.g., NCI-60) or bacterial strains for antimicrobial activity.
- Enzyme Inhibition Assays : Test against kinases, proteases, or phosphatases at 10 µM concentrations .
Advanced: What methodologies are employed to study the compound's pharmacokinetic properties in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
